molecular formula C15H14INO3 B12599262 Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate CAS No. 646029-30-3

Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate

Cat. No.: B12599262
CAS No.: 646029-30-3
M. Wt: 383.18 g/mol
InChI Key: WEWFDYMZHHJWJA-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an ethyl ester group, an iodobenzoyl moiety, and a prop-2-ynoate group, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate typically involves multiple steps, starting with the preparation of the iodobenzoyl intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl 3-[(2-aminobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate can be compared with other similar compounds, such as:

    Ethyl 3-[(2-bromobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-[(2-chlorobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate: Contains a chlorine atom instead of iodine.

    Ethyl 3-[(2-fluorobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate: Features a fluorine atom in place of iodine.

The uniqueness of this compound lies in its iodine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

646029-30-3

Molecular Formula

C15H14INO3

Molecular Weight

383.18 g/mol

IUPAC Name

ethyl 3-[(2-iodobenzoyl)-prop-2-enylamino]prop-2-ynoate

InChI

InChI=1S/C15H14INO3/c1-3-10-17(11-9-14(18)20-4-2)15(19)12-7-5-6-8-13(12)16/h3,5-8H,1,4,10H2,2H3

InChI Key

WEWFDYMZHHJWJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CN(CC=C)C(=O)C1=CC=CC=C1I

Origin of Product

United States

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